![molecular formula C12H13NO3 B3032633 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid CAS No. 31460-31-8](/img/structure/B3032633.png)
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid
Overview
Description
Scientific Research Applications
- Anti-Diarrheal Drug : Additionally, 2,6-DMA contributes to the production of the anti-diarrheal drug Lidamidine .
- 2,6-DMA participates in synthetic pathways leading to pharmacologically active compounds. For instance, it can be used as an intermediate in the selective displacement of chloride during chemical reactions .
- This method allows for accurate detection and quantification of impurities at low levels, with a limit of detection (LOD) of 0.007 µg/mL and a limit of quantification (LOQ) of 0.02 µg/mL .
Drug Synthesis and Anesthetics
Pharmacologically Active Intermediates
Metabolite and Carcinogenicity Studies
Analytical Chemistry
Mechanistic Studies
Mechanism of Action
Target of Action
It is known that this compound is a derivative of 2,6-dimethylaniline , which is a key starting material for many classes of drugs, including anesthetics like Lidocaine . Therefore, it’s plausible that this compound may interact with similar targets as these drugs, such as voltage-gated sodium channels, which are crucial for signal transduction in neurons.
Mode of Action
Lidocaine acts as a local anesthetic by blocking sodium channels, thereby numbing the sensations of tissues . It’s possible that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could have a similar interaction with its targets, leading to changes in signal transduction.
Result of Action
If it acts similarly to Lidocaine, it could potentially numb tissue sensations and block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its interaction with its targets .
properties
IUPAC Name |
(E)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUUKLMBSBKIT-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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